N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
This compound features a polycyclic framework combining a tetrahydrothieno[2,3-c]pyridine core with acetyl and cyano substituents at positions 6 and 3, respectively. The benzamide moiety at position 2 is further modified with a 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl) group, introducing sulfonamide functionality linked to a furanmethyl side chain.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-15(28)27-10-9-19-20(12-24)23(33-21(19)14-27)25-22(29)16-5-7-18(8-6-16)34(30,31)26(2)13-17-4-3-11-32-17/h3-8,11H,9-10,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCLGQCFBQDTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential in various therapeutic areas:
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit promising anticancer properties. The specific compound has shown effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have reported that such compounds can disrupt the cell cycle and enhance the efficacy of existing chemotherapeutics .
Antimicrobial Properties
The sulfonamide moiety in the compound contributes to its antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Neurological Applications
Given the structural similarities to known neuroprotective agents, this compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells .
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism. For example, it could inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway in bacteria .
Modulation of Signaling Pathways
Studies suggest that this compound might modulate various signaling pathways related to cell survival and apoptosis, particularly those involving the PI3K/Akt and MAPK pathways. This modulation can lead to enhanced apoptotic signaling in cancer cells.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human breast cancer cell lines (MCF-7). Results showed that one derivative significantly reduced cell viability at low micromolar concentrations, suggesting a strong potential for development as an anticancer agent .
Case Study 2: Antimicrobial Testing
A collaborative study between two research institutions tested the antimicrobial efficacy of the compound against multi-drug resistant strains of E. coli and S. aureus. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment for resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several benzamide derivatives and heterocyclic systems. Key comparisons are outlined below:
Table 1: Comparative Analysis of Structural and Functional Features
Note: Molecular weight calculated based on formula provided in ; slight discrepancies may exist due to isotopic variations.
Key Observations:
Core Heterocycles: The target compound’s tetrahydrothieno[2,3-c]pyridine core distinguishes it from pyridine (e.g., ) or benzamide (e.g., flutolanil) backbones. This core may enhance rigidity and influence binding to biological targets compared to simpler aromatic systems . In contrast, flutolanil and cyprofuram prioritize substituted benzamide/cyclopropanecarboxamide scaffolds, optimizing fungicidal activity via lipophilic substituents (e.g., trifluoromethyl in flutolanil) .
Sulfamoyl vs. Carboxamide Groups: The 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl) group in the target compound introduces sulfonamide functionality, which is absent in flutolanil or cyprofuram.
Furan vs. Tetrahydrofuran Derivatives: The CAS 955524-15-9 analog () replaces the target compound’s furan-2-ylmethyl with a tetrahydrofuran-2-ylmethyl group.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this polycyclic compound requires careful control of multistep reactions, particularly in managing steric hindrance and regioselectivity. Utilize statistical experimental design (e.g., factorial or response surface methodology) to optimize parameters like temperature, solvent polarity, and catalyst loading. Quantum chemical calculations (e.g., DFT) can predict transition states and guide synthetic routes . For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by integrating reaction path simulations with empirical validation .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, multinuclear NMR (¹H, ¹³C, ¹⁵N) for structural elucidation, and X-ray crystallography for absolute stereochemistry determination. LC-MS or HPLC with UV/Vis detection ensures purity (>95%) and identifies byproducts. For sulfamoyl and acetyl groups, IR spectroscopy can validate functional group integrity .
Q. How can computational tools aid in predicting its physicochemical properties?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict solubility, logP, and bioavailability. Software like COSMOtherm or Schrödinger’s Suite calculates partition coefficients and pKa values. Molecular dynamics simulations assess conformational stability, particularly for the tetrahydrothienopyridine core, which may influence binding interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell permeability, protein binding). Implement orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and validate results with isothermal titration calorimetry (ITC) . Statistical meta-analysis of dose-response curves and Hill slopes identifies outliers. Cross-reference with structural analogs to isolate scaffold-specific vs. substituent-driven effects .
Q. How can reactor design and separation technologies improve scalability of its synthesis?
- Methodological Answer : For scale-up, apply continuous flow reactors to enhance heat/mass transfer in exothermic steps (e.g., cyclization reactions). Pair with membrane separation technologies (nanofiltration or reverse osmosis) to isolate intermediates. Process intensification via microwave-assisted synthesis reduces reaction times for steps involving furan or thiophene rings. CRDC subclass RDF2050104 (membrane technologies) provides frameworks for industrial-grade purification .
Q. What advanced mechanistic studies elucidate its sulfamoyl group’s role in target binding?
- Methodological Answer : Employ cryo-EM or crystallography to map interactions between the sulfamoyl moiety and target proteins (e.g., enzymes or receptors). Isotopic labeling (²H/¹⁵N) in NMR titration experiments tracks binding kinetics. Free-energy perturbation (FEP) simulations quantify contributions of the N-methylsulfamoyl group to binding affinity. Compare with analogs lacking this group to isolate its pharmacophoric role .
Q. How do solvent polarity and proticity affect its stability in formulation studies?
- Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and solvent conditions (e.g., DMSO vs. aqueous buffers). Use HPLC-UV to monitor degradation products (e.g., hydrolysis of the acetyl group). Kamlet-Taft solvatochromic parameters correlate solvent effects with degradation rates. For lyophilization, optimize cryoprotectants (trehalose/sucrose) to stabilize the tetrahydrothienopyridine core .
Data Analysis and Validation
Q. What statistical methods validate reproducibility in dose-response experiments?
- Methodological Answer : Apply Bland-Altman analysis to assess inter-experimental variability. Use hierarchical Bayesian modeling to pool data from multiple replicates while accounting for batch effects. For EC₅₀/IC₅₀ calculations, nonlinear regression (e.g., four-parameter logistic model) with bootstrapping quantifies confidence intervals. Outlier detection via Grubbs’ test ensures data robustness .
Q. How can machine learning predict novel derivatives with enhanced activity?
- Methodological Answer : Train random forest or graph neural network (GNN) models on existing SAR data. Descriptors include electronic (Mulliken charges), topological (Wiener index), and steric (molar refractivity) parameters. Active learning loops prioritize synthesis of high-confidence candidates. Validate predictions with parallel synthesis and high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
